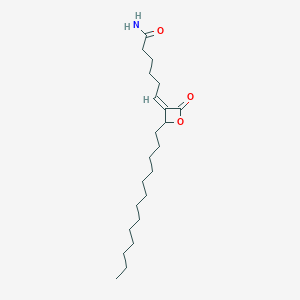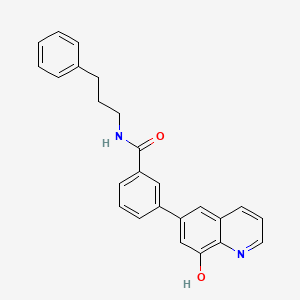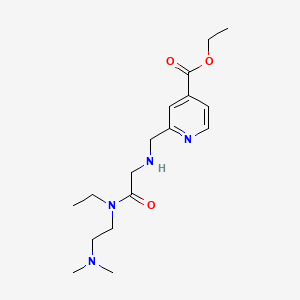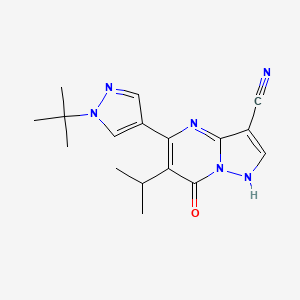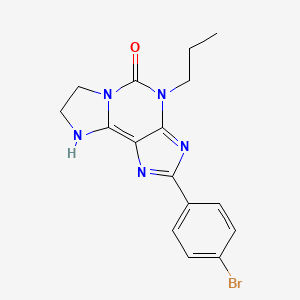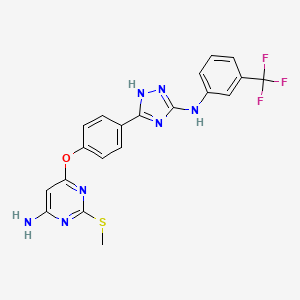![molecular formula C27H26N4O B608393 Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-
Overview
Description
KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme involved in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound has shown significant selectivity for DAGLβ over DAGLα, making it a valuable tool for studying the role of DAGLβ in various biological processes .
Biochemical Analysis
Biochemical Properties
KT109 is known to interact with enzymes such as DAGLβ and PLA2G7 . It shows inhibitory activity against PLA2G7 . The compound has 60-fold selectivity for DAGLβ over DAGLα . It shows negligible activity against other key enzymes like FAAH, MGLL, ABHD11, and cytosolic phospholipase A2 .
Cellular Effects
KT109 has been found to perturb a lipid network involved in macrophage inflammatory responses . It lowers 2-arachidonoylglycerol (2-AG), arachidonic acid, and eicosanoids in mouse peritoneal macrophages . In a study designed to test the effects of KT109 in reducing inflammation in those diagnosed with nonalcoholic steatohepatitis (NASH), it was found that in liposomal form, the drugs both inhibited DAGLβ and activated AMPK .
Molecular Mechanism
The molecular mechanism of action of KT109 involves its interaction with DAGLβ, an enzyme that synthesizes 2-AG . By inhibiting DAGLβ, KT109 reduces the production of inflammation-inducing endocannabinoids .
Temporal Effects in Laboratory Settings
While specific temporal effects of KT109 in laboratory settings are not extensively documented, one study found that repeated administration of KT109 prevented the expression of LPS-induced allodynia, without evidence of tolerance .
Dosage Effects in Animal Models
In animal models, KT109 has been shown to have antinociceptive effects . Specific dosage effects in animal models are not extensively documented.
Metabolic Pathways
KT109 is involved in the metabolic pathway of 2-AG, a key endocannabinoid . By inhibiting DAGLβ, it impacts the production of 2-AG and subsequently influences the metabolic flux of this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
KT109 is synthesized through a series of chemical reactions involving the formation of a triazole ring and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the triazole ring: This is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Functionalization: The triazole ring is then functionalized with various substituents to achieve the desired chemical structure of KT109
Industrial Production Methods
While specific industrial production methods for KT109 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves multiple steps of purification and characterization to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
KT109 undergoes several types of chemical reactions, including:
Oxidation: KT109 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: KT109 can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products
Scientific Research Applications
KT109 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor to study the role of DAGLβ in lipid metabolism and signaling pathways.
Biology: Employed in research to understand the biological functions of DAGLβ in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to inflammation and pain.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DAGLβ .
Mechanism of Action
KT109 exerts its effects by selectively inhibiting DAGLβ, thereby disrupting the lipid network involved in macrophage inflammatory responses. This inhibition leads to a decrease in the levels of 2-arachidonoylglycerol, arachidonic acid, and eicosanoids in mouse peritoneal macrophages. The compound shows negligible activity against other enzymes such as fatty acid amide hydrolase, monoacylglycerol lipase, and cytosolic phospholipase A2 .
Comparison with Similar Compounds
KT109 is unique in its high selectivity for DAGLβ over DAGLα, with approximately 60-fold selectivity. Similar compounds include:
KT172: Another selective inhibitor of DAGLβ with similar properties.
KT195: A negative control compound used in studies to validate the specificity of KT109
KT109 stands out due to its potent inhibitory activity and minimal off-target effects, making it a valuable tool for research in lipid metabolism and inflammatory responses .
Properties
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-(4-phenylphenyl)triazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMWHULJIOKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of KT109?
A1: KT109 acts as a selective inhibitor of Diacylglycerol Lipase Beta (DAGLβ). [, , , ] This enzyme plays a crucial role in the biosynthesis of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting DAGLβ, KT109 reduces the production of 2-AG and its downstream metabolites, including arachidonic acid (AA) and prostaglandin E2 (PGE2). [, , ] You can find more information about DAGLβ inhibitors on websites like https://www.semanticscholar.org/.
Q2: How does KT109 impact pain signaling, particularly in the context of inflammation?
A2: Research suggests that KT109 might play a role in modulating pain signaling, particularly in inflammatory conditions. By inhibiting DAGLβ and subsequently reducing 2-AG, AA, and PGE2 levels, KT109 has demonstrated antinociceptive effects in several preclinical models. [, , ] For example, systemic and intraplantar administration of KT109 decreased mechanical and heat hyperalgesia in a mouse model of sickle cell disease, which is characterized by chronic pain and inflammation. [] This effect was associated with reduced 2-AG, PGE2, and PGE2-glyceryl ester (PGE2-G) levels in the blood. []
Q3: Is KT109 equally effective in human and mouse models?
A3: Studies comparing KT109's activity in human and mouse models reveal some intriguing differences. While KT109 effectively inhibits DAGLβ in both species, lipidomic analysis showed that it did not lead to the accumulation of arachidonate-containing diacylglycerols in human THP1 cells, unlike in mouse cells. [] This suggests potential differences in the expression and activity of human DAGLβ compared to its mouse counterpart, warranting further investigation. []
Q4: Can liposomal encapsulation enhance the therapeutic efficacy of KT109?
A4: Research indicates that encapsulating KT109 in liposomes can significantly enhance its effectiveness. This targeted delivery approach exploits the phagocytic capacity of macrophages, leading to localized delivery of the inhibitor. Studies demonstrated that liposomal KT109 achieved approximately 80% inactivation of DAGLβ in macrophages in vivo with minimal activity in other tissues. [] Notably, this targeted delivery strategy resulted in a remarkable >100-fold increase in antinociceptive potency compared to free KT109 in a mouse inflammatory pain model. []
Q5: Are there any potential limitations or concerns regarding the use of KT109 as a therapeutic agent?
A5: While KT109 shows promise in preclinical studies, further research is necessary to fully evaluate its therapeutic potential and address potential limitations. One study indicated that KT109 might not be superior to existing analgesics like ketoprofen for managing acute postoperative pain. [] Furthermore, a comprehensive understanding of the long-term effects and potential toxicity of KT109 is crucial before its clinical application.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B608310.png)

